molecular formula C25H30N2O2 B3040395 (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate CAS No. 1980007-63-3

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate

Cat. No.: B3040395
CAS No.: 1980007-63-3
M. Wt: 390.5 g/mol
InChI Key: CFOIYFNSIAUVFH-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Kinase Inhibitors

    A novel one-pot, three-component Wittig–SNAr approach has been developed for synthesizing analogues of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, which are used as intermediates for aurora 2 kinase inhibitors. This process is characterized by its rapid and highly efficient formation of a new C(sp2)–N bond and a new C(sp2)–C(sp2) double bond using water as a solvent, with high stereoselectivity and moderate to high yield (Xu et al., 2015).

  • Fluorescence and Anti-Cancer Activity

    The stereoselective synthesis of E, E / E, Z isomers based on a pyrrole core skeleton has been explored. These isomers, including analogues of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, displayed higher quantum efficiency in the solid state and eminent anti-cancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

  • Non-Linear Optical Applications

    A newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate (ECPHPA) has been characterized, revealing its suitability for non-linear optical (NLO) applications. Theoretical calculations align with experimental studies, suggesting its strong electrophilicity and potential for forming various heterocyclic compounds (Rawat & Singh, 2015).

  • Supramolecular Assembly and Crystal Structure

    The synthesis of Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate and their characterization, including single crystal X-ray diffraction, revealed a three-dimensional supramolecular network. This network is governed by various hydrogen bonds and π⋯π stacking interactions, indicating potential applications in materials science and molecular engineering (Matos et al., 2016).

  • Organic Dyes for Solar Cells

    Research on organic dyes involving ethyl 2-cyano-3-{5-[2-(4-pyrrolidin-1-ylphenyl)vinyl]thiophen-2-yl}acrylic acid has been conducted for their application in dye-sensitized solar cells. These studies focus on the influence of π-conjugation units in the dyes and their efficiency in solar-to-electrical energy conversion (Qin et al., 2007).

Properties

IUPAC Name

ethyl (E)-3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-2-29-25(28)12-8-19-5-9-21(10-6-19)24-4-3-14-27(24)15-13-20-7-11-22-17-26-18-23(22)16-20/h5-12,16,24,26H,2-4,13-15,17-18H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOIYFNSIAUVFH-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
Reactant of Route 5
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(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
Reactant of Route 6
(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate

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